![molecular formula C12H17Cl2N B1415047 [(2,4-Dichlorophenyl)methyl](pentan-3-yl)amine CAS No. 1040314-01-9](/img/structure/B1415047.png)
[(2,4-Dichlorophenyl)methyl](pentan-3-yl)amine
Overview
Description
2,4-Dichlorophenylmethylpentan-3-yl)amine, more commonly known as DCPMPA, is a synthetic amine used in a variety of scientific applications. It is a widely used compound in organic synthesis and medicinal chemistry, and has been studied for its potential as a therapeutic agent.
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Scientific Research Applications
Synthesis of 1,3,5-Oxadiazine Derivatives
The compound can be used in the synthesis of new members of the 1,3,5-oxadiazine series . The synthesized compounds have been proven by 1H and 13C NMR, IR spectroscopy, and mass spectrometry data .
Potential Chemotherapeutic Applications
1,3,5-oxadiazine derivatives, which can be synthesized using this compound, have potential chemotherapeutic applications . They have attracted increasing attention from researchers in various scientific fields .
Antibacterial and Anti-fungal Agents
Compounds containing the 1,3,5-oxadiazine ring, which can be synthesized using this compound, are of interest to pharmacy and medicine as potential antibacterial and anti-fungal agents .
Agriculture Applications
1,3,5-oxadiazine derivatives are important for agriculture as insecticides . For example, thiamethoxam and its analogs , herbicides , and substances with larvicidal activity .
Organic Synthesis
Derivatives of 1,3,5-oxadiazines, as intermediates, have been used in the complex, multi-step synthesis of axinellamines . Substances containing 1,3,5-oxadiazine rings are of interest not only as biologically active substances but also as synthons or catalysts for organic synthesis .
Extraction of Hydrochloric and Nitric Acid
The compound has been used in the extraction of hydrochloric and nitric acid . It is established that extraction of acids proceeds with the formation of monosolvates as an exothermic process .
Nitration Process
In a continuous flow microreactor system, a continuous nitration process of 2-(2,4-dichloro-5-nitrophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one, which is the key intermediate for the synthesis of important triazolinone herbicide Sulfentrazone, was developed .
Synthesis of Ionic Liquids, Polymers, and Explosives
1,3,5-oxadiazines have been used to obtain ionic liquids , polymers , and explosives . These applications show the versatility of the compound in various fields of scientific research.
properties
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]pentan-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Cl2N/c1-3-11(4-2)15-8-9-5-6-10(13)7-12(9)14/h5-7,11,15H,3-4,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZQLWKLQIAOCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NCC1=C(C=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(2,4-Dichlorophenyl)methyl](pentan-3-yl)amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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